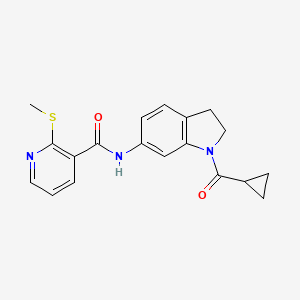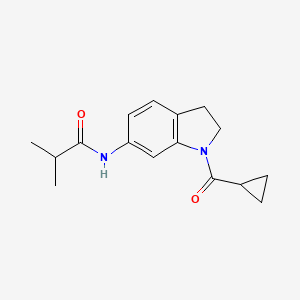
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, also known as Acetyl-Tricyclo-Indoline (ATI), is a novel synthetic compound with potential applications in a variety of scientific fields. ATI is a heterocyclic amide with a tricyclic core structure, consisting of an indole, a pyrrole, and a benzamide group. It is a highly versatile compound, with a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of ATI is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the inflammatory and immune response pathways, as well as certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
ATI has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and antifungal activity, as well as the ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have antioxidant activity, as well as the ability to modulate the activity of certain enzymes involved in the inflammatory and immune response pathways.
Advantages and Limitations for Lab Experiments
ATI has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be isolated in high yields. However, it does have some limitations for use in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the specific conditions of the experiment. Additionally, it is not yet commercially available, and so it may be difficult to obtain in large quantities.
Future Directions
There are a variety of potential future directions for the use of ATI. One potential direction is to further investigate its potential use as an anti-inflammatory and antifungal agent. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential applications in other scientific fields. Additionally, further research could be conducted to investigate its potential use as an anticancer agent, as well as to investigate its potential use in other therapeutic applications. Finally, further research could be conducted to develop methods for synthesizing and isolating ATI in larger quantities.
Synthesis Methods
ATI is synthesized from the reaction of 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride and 3-trifluoromethylbenzamide in the presence of a base such as sodium hydride. The reaction is carried out at room temperature, and the product is isolated by column chromatography.
Scientific Research Applications
ATI has been investigated for its potential applications in a variety of scientific fields. It has been studied for its potential use as an anti-inflammatory agent, with preliminary studies showing promising results. It has also been investigated for its potential use as an antifungal agent, with studies showing that it has antifungal activity against a variety of fungal strains. Additionally, it has been studied for its potential use as an anticancer agent, with studies showing that it is able to inhibit the proliferation of a variety of cancer cell lines.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXNIMVPCRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














